molecular formula C14H15BrN4O3 B4381035 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B4381035
M. Wt: 367.20 g/mol
InChI Key: MRFLHXHJHUUXLO-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound characterized by its unique structural components, including a pyrazole ring substituted with bromine and methyl groups, an ethyl linker, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-9-13(15)10(2)18(17-9)8-7-16-14(20)11-3-5-12(6-4-11)19(21)22/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFLHXHJHUUXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors such as 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid or its derivatives under acidic or basic conditions.

  • Ethylation: : The pyrazole ring is then ethylated using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate or sodium hydride to form 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide.

  • Coupling with 4-Nitrobenzamide: : The final step involves coupling the ethylated pyrazole with 4-nitrobenzamide. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Reduction Reactions: : The nitro group on the benzamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Oxidation Reactions: : The methyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: 4-amino derivative of the original compound.

    Oxidation: Pyrazole carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethyl-1H-pyrazole: A simpler analog lacking the ethyl and nitrobenzamide groups.

    N-(2-ethyl-4-nitrobenzamide): Lacks the pyrazole ring but retains the ethyl and nitrobenzamide moieties.

    N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide: Similar structure with chlorine instead of bromine.

Uniqueness

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide is unique due to the combination of its pyrazole ring with bromine and methyl substitutions, ethyl linker, and nitrobenzamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide
Reactant of Route 2
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N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide

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